2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
This compound belongs to a class of tetrahydropyridine-based acetamides characterized by a cyano group at the 3-position, a 3-nitrophenyl substituent at the 4-position, and a 3-methoxyphenyl acetamide moiety. Such derivatives are typically synthesized via nucleophilic substitution or coupling reactions involving thioacetamide intermediates .
Properties
IUPAC Name |
2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c1-30-16-7-3-5-14(9-16)23-20(27)12-31-21-18(11-22)17(10-19(26)24-21)13-4-2-6-15(8-13)25(28)29/h2-9,17H,10,12H2,1H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOJVIYJRDSBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often include stirring without solvent at elevated temperatures or using catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . Solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the methoxy group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The cyano and nitro groups could play a role in binding to molecular targets, while the methoxy group could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, emphasizing substituent effects, synthetic yields, and thermal stability:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The 3-nitrophenyl group in the target compound likely reduces solubility in polar solvents compared to methoxy- or methyl-substituted analogs (e.g., 274–288°C melting points in ) . Chloro and trifluoromethyl groups () similarly enhance thermal stability but may hinder bioavailability .
- Electron-Donating Groups (EDGs): Methoxy substituents (e.g., ) improve solubility and may enhance interaction with biological targets via hydrogen bonding .
Pharmacological Implications
- The nitro group in the target compound may confer redox activity, analogous to nitroaromatic drugs.
- Spectroscopic Signatures: IR and NMR data (e.g., C≡N stretch at ~2214 cm⁻¹, NH signals at δ 10–11 ppm in DMSO-d6) align with cyanoacetamide scaffolds in , suggesting similar spectral features for the target compound .
Biological Activity
The compound 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 363.34 g/mol. The structure features a tetrahydropyridine ring, a cyano group, and a nitrophenyl moiety which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O6S |
| Molecular Weight | 363.34 g/mol |
| InChI Key | ZJMGUIKRCCRXQL-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have indicated that derivatives of tetrahydropyridine compounds exhibit significant anticancer activity. For instance, compounds structurally similar to the target compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, compounds with similar structures have been shown to activate caspases involved in the apoptotic pathway .
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Case Studies :
- A study demonstrated that certain tetrahydropyridine derivatives had an IC50 value of 10.28 µg/mL against HepG2 cells, indicating potent antiproliferative effects .
- Another derivative displayed selective activity against K562 myelogenous leukemia cells with an IC50 value of 7.4 µM, suggesting that modifications in the structure can enhance selectivity and potency .
Other Pharmacological Activities
Beyond anticancer properties, research indicates that similar compounds may possess additional pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
- Anti-inflammatory Effects : Certain studies suggest that these compounds may inhibit inflammatory pathways, contributing to their therapeutic potential.
Structure-Activity Relationship (SAR)
The biological activity of 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can be influenced by various structural modifications:
- The presence of electron-withdrawing groups (like nitro or cyano) enhances cytotoxicity.
- Substitution patterns on the phenyl rings significantly affect the binding affinity to target proteins involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
